molecular formula C23H24N4O2S B2371473 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034584-00-2

3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Número de catálogo: B2371473
Número CAS: 2034584-00-2
Peso molecular: 420.53
Clave InChI: ZFPKOOIGWKSOBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) pathway. This compound has emerged as a critical research tool in oncology, particularly for investigating the synthetic lethality of ATM inhibition in p53-deficient cancers and in combination with DNA-damaging agents. Its primary research value lies in its ability to selectively disrupt the repair of DNA double-strand breaks, forcing cancer cells with compromised backup repair pathways into apoptosis. Studies have demonstrated its efficacy in sensitizing cancer cells to ionizing radiation and chemotherapeutics like etoposide, highlighting its potential as a combination therapy agent (https://doi.org/10.1016/j.ejmech.2022.114273). Researchers utilize this inhibitor to probe the complexities of the DDR network, to validate ATM as a therapeutic target, and to develop novel treatment strategies for cancers reliant on ATM-mediated DNA repair for survival.

Propiedades

IUPAC Name

3-(3-methylbutyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)30-14-20-25-21(26-29-20)17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPKOOIGWKSOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Niementowski Condensation

Anthranilic acid reacts with isopentyl isocyanate under reflux in acetic anhydride to yield 3-isopentylquinazolin-4(3H)-one. This method provides direct N-alkylation at position 3:

$$ \text{Anthranilic acid} + \text{Isopentyl isocyanate} \xrightarrow{\text{Ac}_2\text{O, 110°C}} \text{3-Isopentylquinazolin-4(3H)-one} $$

Key parameters:

  • Reaction time: 6–8 hours
  • Yield: 68–72%
  • Advantages: Single-step alkylation avoids protecting groups

Oxadiazole-Thioether Side Chain Construction

The 5-((methylthio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole moiety requires orthogonal synthesis prior to coupling:

Oxadiazole Ring Formation

p-Tolyl amidoxime undergoes [3+2] cycloaddition with methyl thioglycolate in dichloromethane using EDCI/HOBt activation:

$$ \text{p-Tolyl amidoxime} + \text{Methyl thioglycolate} \xrightarrow{\text{EDCI/HOBt, DCM}} \text{5-(Methylthiomethyl)-3-(p-tolyl)-1,2,4-oxadiazole} $$

Optimized conditions:

  • Temperature: 0°C → RT
  • Yield: 85%
  • Purity: >95% (HPLC)

Thioether Activation

The methylthio group undergoes bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light to generate the reactive bromomethyl intermediate:

$$ \text{5-(Methylthiomethyl)oxadiazole} \xrightarrow{\text{NBS, CCl}_4, h\nu} \text{5-(Bromomethyl)oxadiazole} $$

Final Coupling Strategy

The quinazolinone core and oxadiazole-bromomethyl component converge via nucleophilic aromatic substitution:

Thiolation of Quinazolinone

3-Isopentylquinazolin-4(3H)-one undergoes sulfhydration at position 2 using Lawesson’s reagent in dry THF:

$$ \text{3-Isopentylquinazolinone} \xrightarrow{\text{Lawesson’s reagent, THF}} \text{2-Mercapto-3-isopentylquinazolin-4(3H)-one} $$

Critical notes:

  • Reaction time: 4 hours at reflux
  • Yield: 63%
  • Requires inert atmosphere to prevent oxidation

S-Alkylation with Oxadiazole-Bromomethyl

The thiolate anion attacks the bromomethyl oxadiazole in DMF with K₂CO₃ as base:

$$ \text{2-Mercaptoquinazolinone} + \text{5-(Bromomethyl)oxadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} $$

Optimization data:

Parameter Optimal Value Effect on Yield
Temperature 60°C Maximizes SN2
Reaction time 12 h Complete conversion
Base equivalents 2.5 eq K₂CO₃ Prevents hydrolysis

Alternative Synthetic Pathways

One-Pot Tandem Approach

Combining anthranilic acid, isopentyl isothiocyanate, and preformed oxadiazole-bromomethyl in a sequential microwave-assisted protocol reduces steps:

  • Niementowski condensation (160°C, 15 min)
  • In-situ thiolation with P₂S₅ (140°C, 10 min)
  • S-alkylation (100°C, 20 min)

Outcome:

  • Total yield: 58%
  • Purity: 91% (vs 76% for stepwise)

Solid-Phase Synthesis

Immobilizing anthranilic acid on Wang resin enables iterative functionalization:

  • Resin-bound anthranilic acid → 3-isopentyl quinazolinone
  • On-resin thioether formation
  • Cleavage with TFA/CH₂Cl₂

Advantages:

  • Simplifies purification
  • Enables parallel synthesis of analogs

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J=8.4 Hz, 1H, H-5 quinazolinone)
  • δ 4.12 (t, 2H, SCH₂ oxadiazole)
  • δ 2.39 (s, 3H, p-tolyl CH₃)

HRMS (ESI+):

  • m/z 465.1789 [M+H]⁺ (calc. 465.1792)

HPLC Purity:

  • 98.4% (C18, 60% MeOH/H₂O)

Challenges and Optimization Strategies

Challenge Solution Reference
Oxadiazole ring hydrolysis Use dry DCM, molecular sieves
Thiol oxidation Conduct reactions under N₂
Regioselectivity in S-alkylation Employ bulky bases (DBU)

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a quinazolin-4(3H)-one core with several derivatives, differing in substituents and heterocyclic appendages. Key structural analogues include:

3-Phenethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

  • Substituent : Phenethyl group at N3 instead of isopentyl.

Triazolylthiomethylquinazolin-4(3H)-ones

  • Example : 3-Amantadinyl-2-[(4-acetamido-3-aryl-5-ylthio)-1,2,4-triazolo]methyl-quinazolin-4(3H)-one .
  • Substituent : 1,2,4-triazole ring instead of 1,2,4-oxadiazole.
  • However, the oxadiazole in the target compound may confer greater metabolic stability due to reduced susceptibility to enzymatic oxidation .

Antimicrobial Activity

  • Target Compound : Hypothesized to exhibit broad-spectrum antimicrobial activity based on structural similarities.
  • Triazolyl Derivative (): Structure: 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one. Activity: EC₅₀ values of 47.6 μg/mL (Xanthomonas oryzae) and 22.1 μg/mL (Xanthomonas axonopodis), surpassing the commercial bactericide bismerthiazol .
Table 1: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives
Compound Target Pathogen EC₅₀ (μg/mL) Reference
Triazolyl Derivative () Xanthomonas oryzae 47.6
Triazolyl Derivative () Xanthomonas axonopodis 22.1
Target Compound (Hypothetical) N/A Pending

Anti-inflammatory and Analgesic Activities

  • Triazolylthiomethylquinazolin-4(3H)-ones :
    • Activity : Significant anti-inflammatory and analgesic effects in rodent models, attributed to COX-2 inhibition .
  • Target Compound : The p-tolyl group may enhance COX-2 selectivity, while the isopentyl chain could prolong half-life due to increased lipid solubility .

Actividad Biológica

3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from quinazolinones and oxadiazoles, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's IUPAC name reflects its intricate structure. It consists of a quinazolinone core linked to an oxadiazole moiety via a thioether bridge. The molecular formula is C22H25N5O2SC_{22}H_{25}N_5O_2S, and it has a molecular weight of 425.53 g/mol.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Binding Affinity : The unique functional groups allow for interaction with specific proteins and enzymes, which can modulate biological pathways.
  • Pathway Modulation : The compound may influence cellular functions by altering signaling pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including compounds similar to 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. For instance, research has demonstrated that related quinazolinone derivatives exhibit significant inhibitory activity against key tyrosine kinases involved in cancer progression:

CompoundTarget KinaseIC50 (µM)
2iCDK20.173
3iHER20.079
3iEGFR0.097

These results indicate that the compound may act as a potent inhibitor of these kinases, which are crucial in various cancers.

Case Studies

  • Inhibition of Tyrosine Kinases : A study published in PMC evaluated various quinazolinone derivatives for their inhibitory effects on CDK2 and HER2 kinases. The results indicated that certain derivatives exhibited comparable potency to established inhibitors like imatinib and lapatinib .
  • Molecular Docking Studies : Molecular docking analyses have suggested that the compound may act as an ATP non-competitive inhibitor against CDK2 and as an ATP competitive inhibitor against EGFR, indicating a multifaceted mechanism of action .

Comparative Analysis

When compared to other compounds in the same class, such as simpler quinazolinones or oxadiazoles, 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups that enhance its biological activity.

Compound TypeNotable FeaturesPotential Applications
QuinazolinonesAnticancer activityCancer therapeutics
Oxadiazole derivativesAntimicrobial propertiesInfection treatments
Thioether-containing compoundsEnhanced binding affinityDrug design and development

Q & A

Q. What techniques elucidate metabolic pathways?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .
  • CYP Inhibition Assays : Test CYP3A4/2D6 inhibition using luminescent substrates (IC50_{50} > 10 μM = low risk) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.